molecular formula C23H30N2O B2954246 3-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide CAS No. 955592-22-0

3-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide

Cat. No.: B2954246
CAS No.: 955592-22-0
M. Wt: 350.506
InChI Key: UMXVHEGWIWKUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide is a synthetic organic molecule featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethylpropanamide side chain at the 6-position.

Properties

IUPAC Name

3-phenyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-2-16-25-17-6-9-21-18-20(10-12-22(21)25)14-15-24-23(26)13-11-19-7-4-3-5-8-19/h3-5,7-8,10,12,18H,2,6,9,11,13-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXVHEGWIWKUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The most relevant structural analogue identified is 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide (RN: 922092-10-2) . A comparative analysis is outlined below:

Feature Target Compound Analog (922092-10-2)
Aryl Group Phenyl 4-Methoxyphenyl
Tetrahydroquinoline Substituent 1-Propyl 1-Methyl
Side Chain N-(2-(1-propyl-THQ-6-yl)ethyl)propanamide N-(2-(1-methyl-THQ-6-yl)-2-(piperidin-1-yl)ethyl)propanamide
Additional Groups None Piperidin-1-yl at the ethyl linker

Functional Implications

The absence of a methoxy group could also alter binding interactions in biological targets, such as receptors requiring hydrogen-bonding motifs.

Tetrahydroquinoline Core: The 1-propyl substituent introduces a longer alkyl chain compared to the 1-methyl group in the analog. This modification may increase lipophilicity, affecting membrane permeability and metabolic stability.

Side Chain Complexity :

  • The analog features a piperidin-1-yl group on the ethyl linker, introducing a tertiary amine that could enhance solubility via protonation at physiological pH. This group is absent in the target compound, which may limit its interaction with charged biological targets.
  • The additional nitrogen in the analog’s side chain might also serve as a hydrogen-bond acceptor, a feature absent in the target molecule .

Research Findings and Limitations

  • Experimental Data Gaps: No direct pharmacological, spectroscopic, or crystallographic data for the target compound are available in the provided evidence. The analog (922092-10-2) is documented in chemical databases but lacks associated bioactivity studies .
  • Computational Predictions : Molecular modeling could hypothesize that the target compound’s reduced polarity (vs. the 4-methoxy analog) might lower aqueous solubility but improve blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.